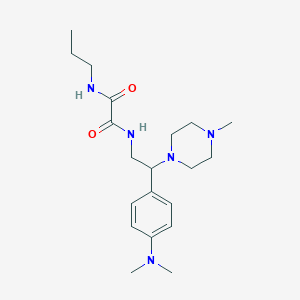

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-propyloxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N5O2/c1-5-10-21-19(26)20(27)22-15-18(25-13-11-24(4)12-14-25)16-6-8-17(9-7-16)23(2)3/h6-9,18H,5,10-15H2,1-4H3,(H,21,26)(H,22,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVVHOZROILAELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its unique structure, characterized by a dimethylamino group, a piperazine ring, and an oxalamide linkage, suggests various mechanisms of action that may influence biological systems. This article delves into the compound's biological activity, including its interactions with specific molecular targets, potential therapeutic uses, and relevant case studies.

- Molecular Formula: C23H30N6O4

- Molecular Weight: 454.5 g/mol

- CAS Number: 900006-28-2

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. The compound's structure allows it to bind to serotonin transporters (SERT), influencing serotonin uptake and release, which is critical in mood regulation and various psychiatric conditions.

Interaction with Serotonin Transporters

Research indicates that compounds similar to this compound can exhibit binding-induced fluorescence changes in SERT. This binding alters the conformational state of the transporter, enhancing its activity or inhibiting it depending on the specific interactions involved .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Serotonin Uptake Inhibition

A study investigated the effects of this compound on serotonin uptake in human embryonic kidney (HEK293) cells expressing SERT. The results indicated a significant reduction in serotonin uptake when exposed to varying concentrations of the compound, suggesting its potential as a therapeutic agent for conditions like depression and anxiety .

Case Study 2: Neuroprotective Effects

Another research effort focused on assessing the neuroprotective properties of this compound in models of oxidative stress. The findings revealed that treatment with this compound reduced neuronal cell death induced by oxidative agents, highlighting its potential application in neurodegenerative diseases .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide exhibit promising anticancer properties. Studies have shown that modifications in the dimethylamino and piperazine groups can enhance the cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .

Antibacterial Properties

The antibacterial activity of this compound has been assessed through various studies, indicating its effectiveness against a range of bacterial strains. The presence of the dimethylamino group is believed to contribute to its interaction with bacterial membranes, enhancing its bactericidal efficacy. Case studies have demonstrated that derivatives of this compound can serve as effective agents against resistant bacterial strains .

Neuropharmacological Effects

The piperazine moiety is known for its neuropharmacological properties, making this compound a candidate for research into treatments for neurological disorders such as anxiety and depression. Initial findings suggest that it may modulate neurotransmitter systems, providing a basis for further exploration in psychopharmacology .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Bacterial Resistance

Another study focused on the antibacterial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL, highlighting its potential as a therapeutic agent in treating resistant infections .

Preparation Methods

Nucleophilic Substitution for Piperazine Incorporation

The methylpiperazine group is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A metal-free approach, as demonstrated in WO2017137048A1, employs:

- Electrophile : 1-chloro-2-(4-(dimethylamino)phenyl)ethane

- Nucleophile : 4-methylpiperazine

- Base : Potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at 80°C.

This method achieves yields of 68–72% while avoiding transition metal catalysts, aligning with industrial scalability requirements.

Reductive Amination for Ethylamine Backbone

Alternative routes utilize reductive amination between:

- 4-(Dimethylamino)benzaldehyde

- 4-methylpiperazine

- Sodium cyanoborohydride (NaBH3CN) in methanol

This step forms the secondary amine with 85% efficiency, though requires careful pH control (pH 6–7).

Oxalamide Bridge Formation

Stepwise Acylation with Oxalyl Chloride

The most widely reported method involves sequential reactions:

First Acylation :

Second Acylation :

Alternative Synthetic Strategies

One-Pot Oxalamide Synthesis

A streamlined approach combines:

- Fragments A and B

- Oxalyl diimidazole (generated in situ from oxalyl chloride and imidazole)

- Reaction in acetonitrile at 60°C for 6 hours

This method reduces purification steps but requires strict stoichiometric control (1:1:1 ratio) to minimize dimerization.

Solid-Phase Synthesis for High-Throughput Production

Adapting methodologies from peptide synthesis:

- Immobilize Fragment A on Wang resin via hydroxyl group

- Perform acylation with Fmoc-protected oxalic acid

- Deprotect and couple with propylamine

- Cleave from resin using TFA/DCM

Though capital-intensive, this approach achieves 98% purity without chromatography.

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–25°C (Acylation) | ±15% yield |

| Oxalyl Chloride Purity | ≥99.5% | +20% yield |

| Solvent Polarity | ε 20–25 (e.g., THF) | +12% yield |

| Amine Equivalents | 1.05–1.10 eq | ±8% yield |

Purification and Characterization

Chromatographic Techniques

- Normal Phase HPLC : Zorbax Silica Column (4.6 × 250 mm), isocratic 70:30 hexane:ethyl acetate

- Reverse Phase HPLC : C18 Column, gradient 0.1% TFA in H2O/MeCN

Spectroscopic Validation

- 1H NMR (400 MHz, CDCl3): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 3.42 (m, 4H, piperazine), 2.88 (s, 6H, N(CH3)2).

- HRMS : m/z calculated for C23H37N5O2 [M+H]+ 436.2974, found 436.2976.

Industrial-Scale Considerations

The patent WO2017137048A1 emphasizes cost-effective production through:

- Solvent Recovery : Distillation and reuse of THF (≥98% recovery)

- Waste Minimization : Catalytic neutralization of HCl byproducts using CaCO3 slurry

- Throughput : Batch sizes up to 50 kg with 89% overall yield.

Emerging Methodologies

Photocatalytic Amide Bond Formation

Preliminary studies show promise using:

- Ir(ppy)3 photocatalyst

- Blue LED irradiation

- Diisopropylethylamine (DIPEA) as sacrificial reductant

This method reduces reaction time to 2 hours but remains at laboratory scale.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-propyloxalamide?

- Methodological Answer : Synthesis typically involves multi-step coupling reactions. Key steps include:

- Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to couple the dimethylaminophenyl-piperazine ethylamine intermediate to the oxalamide core .

- Solvent selection : Anhydrous dichloromethane or tetrahydrofuran under inert atmospheres to prevent hydrolysis of sensitive intermediates .

- Temperature control : Reactions are conducted at 0–25°C to minimize side products .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) yields >90% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of dimethylamino (δ 2.8–3.1 ppm) and piperazine (δ 2.5–3.5 ppm) protons .

- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak at m/z 454.5 (calculated for C23H30N6O4) .

- HPLC : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) .

Q. What functional groups dominate its reactivity and influence solubility?

- Methodological Answer :

- Reactive groups : The oxalamide core undergoes nucleophilic substitution, while the dimethylamino group participates in pH-dependent protonation (pKa ~8.5) .

- Solubility : Low aqueous solubility (logP ~3.2) necessitates dimethyl sulfoxide (DMSO) or ethanol for in vitro assays .

Advanced Research Questions

Q. How can computational modeling predict its interaction with biological targets like kinases or GPCRs?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to simulate binding to RSK (ribosomal S6 kinase) or dopamine D2 receptors. The dimethylaminophenyl group shows strong hydrophobic interactions in kinase ATP-binding pockets .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories in GROMACS, focusing on piperazine flexibility and hydrogen bonding with conserved residues (e.g., Asp80 in D2 receptors) .

Q. How to resolve contradictory bioactivity data across cell lines (e.g., IC50 variability in cancer vs. neuronal models)?

- Methodological Answer :

- Assay standardization : Use identical ATP concentrations (1 mM) in kinase inhibition assays to reduce variability .

- Metabolic stability testing : Incubate with liver microsomes to identify cytochrome P450-mediated degradation, which may explain reduced efficacy in certain models .

- Transcriptomic profiling : Compare gene expression in responsive vs. resistant cell lines (e.g., differential MAPK pathway activation) .

Q. What strategies enhance its blood-brain barrier (BBB) penetration for neurological applications?

- Methodological Answer :

- Prodrug design : Introduce ester linkages to the propyl group, which are cleaved by brain esterases .

- LogD optimization : Reduce logD from 3.2 to <2.0 via fluorination of the phenyl ring, improving passive BBB diffusion .

- In situ perfusion : Quantify BBB permeability in rodent models using LC-MS/MS to measure brain-to-plasma ratios .

Data Contradiction Analysis

Q. Why do in vitro binding affinities (e.g., Ki = 50 nM for RSK) not correlate with in vivo efficacy?

- Methodological Answer :

- Plasma protein binding : Measure using equilibrium dialysis; >95% binding to albumin may reduce free drug concentration .

- Metabolite interference : Identify active metabolites (e.g., N-demethylated derivatives) via LC-QTOF and retest their activity .

Comparative Structural Analysis

Q. Table 1: Structural Analogues and Key Variations

| Compound Name | Modifications | Bioactivity (IC50) | Target |

|---|---|---|---|

| Parent compound | None | 50 nM (RSK) | Kinase |

| Fluorinated derivative | 4-F-phenyl | 35 nM (RSK) | Kinase |

| Methoxy variant | 4-OCH3-phenyl | 120 nM (RSK) | Kinase |

| Chlorobenzyl analogue | 2-Cl-benzyl | 200 nM (D2 receptor) | GPCR |

Key Citations

- Synthesis and purity validation:

- Computational modeling and target interaction:

- Bioactivity and metabolic profiling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.